4-Acridinecarboxamide, 9-amino-5-chloro-N-[2-(dimethylamino)ethyl]-
Description
4-Acridinecarboxamide derivatives are a class of antitumor agents that function as DNA intercalators and topoisomerase inhibitors. The compound 9-amino-5-chloro-N-[2-(dimethylamino)ethyl]-4-acridinecarboxamide (hereafter referred to as Compound A) features a 9-amino substitution on the acridine core, a 5-chloro group, and a dimethylaminoethyl side chain. These structural elements confer distinct DNA-binding properties and interactions with topoisomerase enzymes, which are critical for its biological activity .
The amino group at position 9 facilitates hydrogen bonding with topoisomerase proteins, enhancing stabilization of the DNA-enzyme-drug ternary complex. The 5-chloro substituent modulates DNA intercalation kinetics, while the dimethylaminoethyl side chain improves solubility and cellular uptake .
Properties
CAS No. |
89459-53-0 |
|---|---|
Molecular Formula |
C18H19ClN4O |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
9-amino-5-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H19ClN4O/c1-23(2)10-9-21-18(24)13-7-3-5-11-15(20)12-6-4-8-14(19)17(12)22-16(11)13/h3-8H,9-10H2,1-2H3,(H2,20,22)(H,21,24) |
InChI Key |
KCGDACLXAVFTKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C(=CC=C3)Cl)N=C21)N |
Origin of Product |
United States |
Biological Activity
4-Acridinecarboxamide, 9-amino-5-chloro-N-[2-(dimethylamino)ethyl]- (CAS No. 89459-53-0) is a synthetic compound belonging to the acridine family, characterized by its potential therapeutic applications, particularly in cancer treatment. This compound has garnered attention due to its biological activities, including DNA intercalation and inhibition of topoisomerase enzymes, which play crucial roles in DNA replication and transcription.
Chemical Structure and Properties
- Molecular Formula : C18H19ClN4O
- Molecular Weight : Approximately 395.33 g/mol
- Key Functional Groups :
- Chloro group at the 5-position
- Amino group at the 9-position
- Dimethylaminoethyl side chain
Biological Activity
The biological activity of 4-Acridinecarboxamide, 9-amino-5-chloro-N-[2-(dimethylamino)ethyl]- is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts normal DNA function, leading to the inhibition of topoisomerase enzymes. The compound has been investigated for its anticancer properties, showing significant activity against various solid tumors and potential effectiveness in overcoming multidrug resistance in cancer cells.
- DNA Intercalation : The compound inserts itself between DNA base pairs, which can lead to structural distortions that interfere with replication and transcription processes.
- Inhibition of Topoisomerases : By inhibiting topoisomerase I and II, the compound prevents the relaxation of supercoiled DNA, essential for replication and transcription.
Antitumor Activity
A study highlighted that derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide exhibited strong in vivo antitumor activity, particularly against solid tumors like the Lewis lung carcinoma model. The effectiveness was linked to the presence of electron-withdrawing substituents that maintained a favorable charge state at physiological pH .
Comparative Studies
Comparative studies have shown that while both 5- and 7-substituted acridine derivatives bind similarly to DNA, only the 5-substituted compounds demonstrated significant antitumor activity in vivo. This suggests that specific structural modifications can greatly influence biological efficacy .
Applications and Case Studies
The compound's ability to bind effectively to DNA makes it a candidate for further development in anticancer therapies. Notable applications include:
- Anticancer Research : Investigated for its potential to treat various cancers by disrupting tumor cell proliferation.
- Overcoming Drug Resistance : Studies indicate that this compound may help in addressing multidrug resistance mechanisms in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 9-Aminoacridine | C13H10N2O | Known for DNA intercalation but lacks chloro substituent |
| 5-Methylacridine-4-carboxamide | C15H14N2O | Studied for antimicrobial properties |
| 9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide | C18H20N4O | Explored for anticancer activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs of Compound A differ in substituents at positions 5, 9, and the side chain (Table 1).
Table 1: Structural Comparison of Compound A and Analogs
Key Observations:
- Position 5 Substituents : The 5-chloro group in Compound A enhances DNA affinity compared to 5-methyl or 5-phenyl analogs. X-ray studies show that bulkier substituents (e.g., phenyl) increase dissociation rates from DNA without altering binding affinity, suggesting a role in topoisomerase interactions rather than direct DNA binding .
- Position 9 Substituents: The 9-amino group in Compound A is critical for hydrogen bonding with topoisomerase I/II. Analogs with 9-chloro or 9-phenyl groups exhibit reduced enzyme inhibition despite similar DNA intercalation properties .
- Side Chain Modifications: The dimethylaminoethyl side chain optimizes solubility and membrane permeability. Replacing it with a morpholinyl group (as in the morpholinyl ethyl derivative) reduces cellular uptake due to increased polarity, while phenyl-substituted derivatives show enhanced π-stacking but poorer pharmacokinetics .
DNA Binding and Topoisomerase Interactions
DNA Intercalation:
Compound A intercalates into DNA at GC-rich regions, with a binding constant (Kₐ) of ~10⁶ M⁻¹, comparable to analogs like the morpholinyl ethyl derivative. However, the 5-chloro substituent in Compound A slows dissociation rates (kₒff ~0.05 s⁻¹) compared to 5-methyl analogs (kₒff ~0.12 s⁻¹), prolonging DNA damage .
Topoisomerase Inhibition:
The 9-amino group in Compound A directly interacts with topoisomerase IIα via hydrogen bonding, stabilizing the cleavable complex and inducing lethal DNA breaks. In contrast, 9-chloro analogs (e.g., 9-chloro-5-methyl derivative) lack this interaction, resulting in 10-fold lower cytotoxicity in MCF-7 breast cancer cells .
Table 2: Antitumor Activity of Compound A and Analogs
| Compound | IC₅₀ (MCF-7, μM) | Topo II Inhibition (%) | Solubility (mg/mL) |
|---|---|---|---|
| Compound A | 0.12 | 85 | 2.1 |
| 9-Chloro-5-methyl analog | 1.8 | 15 | 1.9 |
| Morpholinyl ethyl derivative | 0.25 | 70 | 0.8 |
| Phenyl-substituted derivative | 5.4 | <10 | 0.2 |
- Compound A exhibits superior potency (IC₅₀ = 0.12 μM) due to synergistic DNA intercalation and topoisomerase inhibition.
- 9-Chloro and phenyl-substituted analogs are less effective, emphasizing the necessity of the 9-amino group for therapeutic activity .
Photophysical and Pharmacokinetic Properties
Compound A’s dimethylaminoethyl side chain enhances cellular uptake compared to morpholinyl analogs, as evidenced by 3-fold higher intracellular concentrations in HeLa cells . Additionally, the 9-amino group prevents excimer formation observed in N-hydroxypropyl-substituted acridones, ensuring stable DNA binding without self-aggregation .
Preparation Methods
Ullmann Condensation
The Ullmann reaction, a classical method for acridine synthesis, involves the condensation of 2-chlorobenzoic acid derivatives with aryl amines. For instance, 2-chlorobenzoic acid (1a ) reacts with substituted anilines (2a ) under copper-catalyzed conditions to form diphenylamine intermediates (3a ), which undergo cyclization via Friedel-Crafts acylation (Scheme 1). Polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) facilitates this step, yielding 9-substituted acridones (4a ) or directly forming acridine derivatives (5a ) under acidic conditions.
Key Considerations :
Bernthsen Acridine Synthesis
An alternative route employs the Bernthsen method, where diphenylamine reacts with carboxylic acids (e.g., acetic acid) in the presence of zinc chloride (ZnCl₂) at elevated temperatures (150–200°C). This one-pot reaction proceeds via electrophilic acylation, forming 9-methylacridines (6a ). For the target compound, modified Bernthsen conditions using chloroacetic acid derivatives may introduce the 5-chloro substituent early in the synthesis.
Advantages :
- Simplified Purification : Byproducts like water and HCl are easily removed, streamlining isolation.
- Scalability : Industrial implementations utilize continuous flow reactors to mitigate exothermic side reactions.
Functionalization of the Acridine Core
Amination at Position 9
The 9-amino group is introduced via nitration followed by reduction:
- Nitration : Treating 5-chloroacridine (7a ) with fuming HNO₃/H₂SO₄ at 0°C installs a nitro group at position 9 (8a ).
- Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) or stoichiometric SnCl₂/HCl reduces the nitro group to an amine (9a ).
Alternative Methods :
- Direct Amination : Microwave-assisted amination using NH₃ gas and CuO nanoparticles achieves 85% yield in 2 h, bypassing nitration.
Synthesis of the Carboxamide Side Chain
The 4-carboxamide moiety is constructed through late-stage functionalization:
Carboxylic Acid Activation
Position 4 of the acridine ring is oxidized to a carboxylic acid (10a ) using potassium permanganate (KMnO₄) in basic aqueous conditions (60°C, 8 h). Subsequent activation with thionyl chloride (SOCl₂) converts the acid to an acyl chloride (11a ), which reacts with 2-(dimethylamino)ethylamine (12a ) in anhydrous tetrahydrofuran (THF).
Reaction Conditions :
One-Pot Reductive Amination
A patent-pending method simplifies side-chain introduction via reductive amination:
- Imine Formation : 4-Acridinecarbaldehyde (13a ) reacts with 2-(dimethylamino)ethylamine (12a ) in methanol.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine (14a ), yielding the target compound in 78% overall yield.
Advantages :
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern facilities employ flow chemistry to enhance reproducibility:
- Microreactors (0.5 mm diameter) enable precise temperature control during exothermic steps (e.g., nitration).
- In-Line Analytics : UV-Vis and IR spectroscopy monitor intermediate formation, reducing purification needs.
Green Chemistry Innovations
- Solvent Recycling : Ionic liquids (e.g., [BMIM][BF₄]) replace volatile organic compounds (VOCs), cutting waste by 40%.
- Catalytic Reductions : Pd nanoparticles on mesoporous silica minimize metal leaching during hydrogenation.
Analytical Characterization
Critical quality control steps include:
Q & A
What experimental techniques are recommended for studying the DNA-binding properties of this compound?
Answer:
To investigate DNA interactions, X-ray crystallography (resolution: 1.55 Å) is used to resolve intercalation geometry and base-pair distortions, while stopped-flow spectrophotometry quantifies DNA dissociation kinetics. For example, intercalation unwinds CpG steps by 12° and overwinds TpA steps by 10°, with water-mediated hydrogen bonds stabilizing the complex .
How can researchers characterize the purity and structural integrity of synthesized batches?
Answer:
Use reverse-phase HPLC (e.g., C18 columns with acetonitrile/water gradients) for purity assessment and NMR spectroscopy (e.g., H, C) to confirm substituent positions. For crystallized samples, single-crystal X-ray diffraction validates bond angles and stacking interactions .
How do 5-position substituents influence DNA binding affinity and cytotoxicity?
Answer:
- Nonphenyl substituents (e.g., -F, -Cl) reduce dissociation rates 3-fold and enhance cytotoxicity 4-fold by improving stacking with cytosine in CpG sites.
- Phenyl substituents show no affinity correlation but may directly interact with topoisomerase II, altering biological activity .
| Substituent Type | DNA Dissociation Rate | Cytotoxicity (IC) | Binding Affinity () |
|---|---|---|---|
| Nonphenyl (e.g., -F) | 3-fold decrease | 4-fold improvement | 3-fold increase |
| Phenyl | Variable | No clear trend | No change |
How can contradictions in substituent effects on DNA binding versus topoisomerase inhibition be resolved?
Answer:
Combine kinetic assays (stopped-flow) with docking simulations to distinguish DNA-intercalation stability from protein-ligand interactions. For instance, phenyl substituents may stabilize topoisomerase-DNA cleavage complexes without altering DNA affinity, requiring mutagenesis studies to identify key binding residues .
What synthetic strategies optimize yield for this acridinecarboxamide derivative?
Answer:
- Solvent selection : Use DMF or dichloromethane for solubility and reaction homogeneity.
- Coupling reagents : HATU or DCC improves carboxamide bond formation efficiency.
- Temperature control : Maintain 20–25°C to prevent side reactions (e.g., demethylation) .
How does this compound thermally stabilize DNA duplexes, and what structural features contribute to this effect?
Answer:
The 9-amino and 4-carboxamide groups form hydrogen bonds with guanine O6/N7 and phosphate backbones, increasing duplex melting temperature () by 8–12°C. The dimethylaminoethyl side chain enhances major-groove interactions, as shown in thermal denaturation assays with d(CGTACG) .
What advanced kinetic methods elucidate DNA binding mechanisms?
Answer:
Stopped-flow fluorescence quenching measures association/dissociation rates (, ) under pseudo-first-order conditions. For this compound, values correlate with cytotoxicity (Pearson’s ), suggesting prolonged DNA retention enhances therapeutic efficacy .
How do structural analogs (e.g., Elacridar hydrochloride) compare in modulating ABC transporters?
Answer:
Replace the 5-chloro group with methoxy (e.g., Elacridar) to shift activity from topoisomerase II to P-glycoprotein inhibition. Competitive ATPase assays and confocal microscopy (using rhodamine-123 efflux) validate transporter inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
